![molecular formula C20H17N3S B12410290 PI5P4Ks-IN-1](/img/structure/B12410290.png)
PI5P4Ks-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI5P4Ks-IN-1 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma. This compound has gained attention due to its potential therapeutic applications in diseases such as cancer, neurodegeneration, and immunological disorders. By targeting specific pathways involved in cell signaling, this compound offers a promising avenue for therapeutic intervention.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI5P4Ks-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to achieve the desired transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures, optimizing reaction conditions, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its chemical integrity.
Chemical Reactions Analysis
Types of Reactions
PI5P4Ks-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the role of PI5P4Ks in tumorigenesis and cancer cell survival under metabolic stress. Targeting these kinases with inhibitors such as PI5P4Ks-IN-1 can exploit vulnerabilities in cancer cells, especially those with dysregulated phosphoinositide signaling.
- Prostate Cancer : Inhibition of PI5P4Kα has been shown to enhance the vulnerability of prostate cancer cells to androgen deprivation therapy by disrupting metabolic adaptation mechanisms .
- Breast Cancer : Research indicates that downregulation of both PI5P4Kα and β isoforms significantly impairs the proliferative capacity of triple-negative breast cancer cells, suggesting that targeting these kinases could be a promising strategy for treatment .
Immune Disorders
PI5P4Ks are also implicated in immune regulation. Studies demonstrate that PI5P4Kγ deletion leads to immune hyperactivity, indicating its potential as a target for autoimmune diseases. Inhibitors like this compound could help modulate immune responses by affecting signaling pathways associated with these kinases .
Data Table: Summary of Applications
Case Study 1: Prostate Cancer
A study published in Nature Reviews Molecular Cell Biology demonstrated that inhibition of PI5P4Kα leads to decreased survival rates in prostate cancer cell lines under androgen deprivation conditions. The findings suggest that targeting this kinase could disrupt metabolic adaptations critical for cancer cell survival .
Case Study 2: Triple-Negative Breast Cancer
Research indicated that both isoforms of PI5P4Ks are upregulated in triple-negative breast cancer cells. Inhibition using selective compounds resulted in reduced cell viability and proliferation, highlighting the potential for therapeutic strategies aimed at these kinases in aggressive cancer subtypes .
Mechanism of Action
PI5P4Ks-IN-1 exerts its effects by inhibiting the activity of phosphatidylinositol 5-phosphate 4-kinase gamma. This enzyme is involved in the phosphorylation of phosphatidylinositol 5-phosphate to produce phosphatidylinositol 4,5-bisphosphate, a key molecule in cell signaling. By inhibiting this enzyme, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate, thereby affecting various signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
NIH-12848: Another selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma.
NCT-504: A compound with similar inhibitory properties.
Uniqueness
PI5P4Ks-IN-1 is unique due to its high selectivity for phosphatidylinositol 5-phosphate 4-kinase gamma, which reduces off-target effects and enhances its therapeutic potential. Its distinct binding mode and ability to engage the enzyme in intact cells make it a valuable tool for scientific research and drug development.
Biological Activity
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are critical enzymes involved in phosphoinositide metabolism, particularly in the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PIP2). The compound PI5P4Ks-IN-1 has emerged as a significant inhibitor of these kinases, with implications for cancer treatment and metabolic regulation. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.
This compound targets the catalytic activity of the PI5P4K family, specifically inhibiting the conversion of PI5P to PIP2. This inhibition is crucial because PIP2 plays a vital role in various cellular signaling pathways, including those involved in cell growth and survival. The compound has been shown to disrupt the balance between PI5P and PIP2 levels, leading to altered signaling dynamics within cells.
Research Findings
Recent studies have elucidated several key findings regarding the biological activity of this compound:
- Inhibition of Tumor Growth : In vitro and in vivo experiments demonstrated that this compound significantly reduces cell viability in cancer cell lines and inhibits tumor growth in mouse models. This suggests that targeting PI5P4Ks may provide a novel approach to cancer therapy by exploiting metabolic vulnerabilities in tumor cells .
- Impact on the Hippo Pathway : Research indicates that PI5P4K inhibition can enhance the activation of the Hippo pathway, which is known for its role in regulating cell proliferation and apoptosis. Specifically, increased levels of PI5P lead to enhanced interaction with MOB1, a key regulator in this pathway, thereby promoting tumor suppressor activity .
- Metabolic Regulation : this compound has been implicated in maintaining metabolic homeostasis by regulating interactions between peroxisomes and mitochondria. Disruption of this balance through PI5P4K inhibition can lead to metabolic stress within cancer cells, making them more susceptible to therapeutic interventions .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell proliferation rates compared to untreated controls. The study reported an IC50 value indicating high potency against both PI5P4Kα and β isoforms .
- Case Study 2 : A mouse model study demonstrated that administration of this compound led to a marked decrease in tumor size and improved survival rates among treated subjects compared to those receiving placebo treatments. Histological analysis revealed reduced proliferation markers within tumors from treated mice .
Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
Properties
Molecular Formula |
C20H17N3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H17N3S/c1-14-7-2-3-9-16(14)20-22-18-11-5-4-10-17(18)19(23-20)21-13-15-8-6-12-24-15/h2-12H,13H2,1H3,(H,21,22,23) |
InChI Key |
SZOWAIVUSZXVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.